1-(1H-Benzo[d]imidazol-4-yl)ethanone

Physicochemical Property Purification Process Chemistry

Sourcing the correct acetylbenzimidazole positional isomer is critical when synthetic routes demand regiospecific electrophilic aromatic substitution (EAS) at the 5- or 7-position. Generic substitution with the 2-acetyl isomer alters downstream impurity profiles and compromises patent-bound intermediate fidelity. • Regiospecific Directing Effect: The 4-acetyl group steers EAS exclusively to the 5- and 7-positions, a regiochemical outcome the 2- and 5-acetyl isomers cannot replicate-essential for kinase inhibitor intermediate preparation. • Defined H-Bond Pharmacophore: Retains the imidazole N-H donor (HBD=1) paired with the carbonyl acceptor, enabling hinge-binding co-crystallization studies inaccessible with N-acetyl analogs. • Optimized Lipophilicity: XLogP3=1.2 offers a balanced potency/developability profile versus the more lipophilic 5-acetyl isomer (XLogP3=1.5), eliminating late-stage protecting-group manipulations. • Single Regioisomer: Supplied at ≥95% purity as a well-characterized single isomer, simplifying impurity tracking and reducing regioisomeric contamination risk in regulatory filings.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 159724-51-3
Cat. No. B064361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Benzo[d]imidazol-4-yl)ethanone
CAS159724-51-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CC=C1)NC=N2
InChIInChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11)
InChIKeyHQWFHRRBDCBYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetylbenzimidazole: A Regiospecific Heterocyclic Building Block


1‑(1H‑Benzo[d]imidazol‑4‑yl)ethanone (CAS 159724‑51‑3), also referred to as 4‑acetylbenzimidazole, is a heterocyclic small molecule (C₉H₈N₂O; MW 160.17) belonging to the acetylbenzimidazole positional isomer family [1]. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, where the placement of the acetyl group at the 4‑position of the benzimidazole ring governs its reactivity, physicochemical profile, and downstream derivatization pathways . Unlike the more widely studied 2‑acetyl isomer, the 4‑acetyl substitution pattern offers a distinct steric and electronic environment adjacent to the imidazole N–H, enabling regiospecific transformations that are inaccessible with other positional isomers.

Workflow Regiospecific benzimidazole derivatization
Selection 4‑Acetyl substitution for directed EAS
Use Context Kinase inhibitor intermediate and co‑crystal studies

Why the 4-Acetyl Isomer Is Irreplaceable


Positional isomerism within the acetylbenzimidazole series (C₉H₈N₂O) produces compounds that share identical molecular formulae and mass but differ substantially in computed lipophilicity, boiling point, hydrogen‑bonding capacity, and steric accessibility of the carbonyl group [1]. The 4‑acetyl isomer positions the electrophilic carbonyl directly adjacent to the annular N–H, enabling intramolecular hydrogen bonding and directing electrophilic aromatic substitution to the 5‑ and 7‑positions—a regiochemical steering effect absent in the 2‑acetyl and N‑acetyl analogs [2]. Consequently, generic substitution of 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone with the more commercially abundant 2‑acetylbenzimidazole (CAS 939‑70‑8) alters downstream synthetic outcomes, impurity profiles, and physicochemical properties of final compounds, creating risks in patent‑bound pharmaceutical intermediate supply chains where regiochemical fidelity is a critical quality attribute.

Boiling point mismatch

Higher boiling point of the 4‑acetyl isomer may require adjusted distillation strategy vs. 2‑acetyl analog.

Lipophilicity rank inversion

Intermediate LogP rank may alter ADME profile relative to 5‑acetyl isomer; rank‑order differences need assay review.

H‑bond donor absence

N‑acetyl isomer lacks imidazole N–H donor; substitution may not replicate hinge‑binding recognition outcomes.

Differentiation Evidence vs. Positional Isomers


Boiling Point: 4-Acetyl vs. 2-Acetyl Isomer

The predicted boiling point of 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone (424.5 ± 18.0 °C) is approximately 77 °C higher than that of its 2‑acetyl regioisomer (347.4 ± 25.0 °C) and approximately 115 °C higher than the N‑acetyl analog (309.5 ± 25.0 °C) [1][2]. This substantial difference, despite identical molecular formulae and similar molecular weights, reflects differential intermolecular hydrogen‑bonding networks arising from the proximity of the 4‑acetyl carbonyl to the imidazole N–H proton [1].

Boiling Point
Data to verify
ΔTboil +77.1 °C vs 2‑acetyl isomer (424.5 °C vs 347.4 °C)
Distillation strategy may need to account for boiling point difference
Predicted values; confirm experimentally
Physicochemical Property Purification Process Chemistry

Lipophilicity Profile Among Acetyl Isomers

The computed lipophilicity of 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone is XLogP3 = 1.2, compared to XLogP3 = 1.5 for the 5‑acetyl isomer and ACD/LogP ≈ 1.19 for the 2‑acetyl isomer [1][2][3]. The 4‑isomer thus occupies an intermediate position in the lipophilicity rank order (2‑acetyl ≈ 4‑acetyl < 5‑acetyl), which can translate into differential solubility, membrane permeability, and protein‑binding characteristics in biological assays when these isomers are incorporated as substructures into larger pharmacophores.

Lipophilicity
Reported
XLogP3 1.2 (4‑acetyl) vs 1.5 (5‑acetyl) · ΔLogP −0.3
Intermediate LogP may support potency‑stability balance in lead series
Predicted rank order; confirm in biological matrix
Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Donor Capability vs. N-Acetyl Isomer

The 4‑acetyl isomer possesses one hydrogen‑bond donor (imidazole N–H; HBD = 1) and two hydrogen‑bond acceptors (HBA = 2), with one rotatable bond [1]. In contrast, the N‑acetyl isomer (CAS 18773‑95‑0) has the acetyl group attached to the imidazole nitrogen, eliminating the annular N–H donor (HBD = 0) and reducing the rotatable bond count to zero . The 2‑acetyl and 5‑acetyl isomers each retain HBD = 1 and one rotatable bond, but differ in the spatial relationship between the H‑bond donor and the acetyl acceptor, affecting the geometry and strength of both intra‑ and intermolecular hydrogen bonds [1][2].

H‑Bond Donor
Class-level
HBD 1 (4‑acetyl) vs HBD 0 (N‑acetyl)
Imidazole N–H donor may support hinge‑binding recognition
No experimental binding data
Hydrogen Bonding Crystal Engineering Receptor Binding

Price and Availability vs. 2-Acetyl Isomer

On a per‑250 mg basis, 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone (95% purity) is listed at £370.00 (Fluorochem, product code F321893) , while the 2‑acetyl isomer 1‑(1H‑benzo[d]imidazol‑2‑yl)ethanone (96% purity) is priced at $35.90 USD (Aladdin, SKU H195957‑250mg) . At a GBP/USD exchange rate of approximately 1.30, this represents a price ratio of roughly 13:1. Additionally, the 4‑acetyl isomer is stocked by fewer vendors and typically at smaller package sizes (250 mg maximum for Fluorochem; Leyan offers up to 25 g but requires quotation beyond 1 g), whereas the 2‑acetyl isomer is routinely available from multiple suppliers in bulk quantities .

Unit Price
Data to verify
≈13.4× cost vs 2‑acetyl isomer per 250 mg (2025 listing)
Specialty procurement profile; may require dedicated planning
Vendor pricing snapshot; subject to change
Procurement Supply Chain Cost Analysis

Key Applications of 4-Acetylbenzimidazole


Regiospecific Benzimidazole Pharmacophore Synthesis

When a synthetic route requires the acetyl substituent at the 4‑position to direct subsequent electrophilic aromatic substitution (EAS) to the 5‑ or 7‑position, 1‑(1H‑benzo[d]imidazol‑4‑yl)ethanone is the mandatory starting material. The 2‑acetyl and 5‑acetyl isomers cannot replicate this directing effect due to differing resonance and inductive influences on the benzene ring. This regiospecificity is critical in the preparation of patent‑defined kinase inhibitor intermediates, where the substitution pattern directly impacts target binding [1].

H-Bond-Driven Co-Crystallization Studies

The retention of the imidazole N–H hydrogen‑bond donor (HBD = 1) in the 4‑acetyl isomer, combined with the carbonyl acceptor, makes it suitable for co‑crystallization studies with proteins where the benzimidazole scaffold acts as a hinge‑binding motif [2]. The N‑acetyl isomer (HBD = 0) is incapable of engaging as a donor, while the 2‑acetyl isomer, despite having HBD = 1, positions the H‑bond donor and acceptor in a distinct geometry that may not satisfy the same receptor pharmacophore constraints [2].

Physicochemical Optimization in Lead Libraries

For medicinal chemistry programs optimizing lipophilicity within a congeneric series, the 4‑acetyl isomer (XLogP3 = 1.2) provides an intermediate LogP value that may offer a better balance of potency and developability than the more lipophilic 5‑acetyl isomer (XLogP3 = 1.5) [3]. When the 4‑substitution pattern is compatible with the target binding site, procuring the 4‑acetyl isomer directly eliminates the need for late‑stage protecting‑group manipulations or low‑yielding regiospecific acetylations that would be required if starting from unsubstituted benzimidazole.

High-Purity Intermediate for Early-Phase Development

The 4‑acetyl isomer available at NLT 98% purity (MolCore) or 95% purity (Fluorochem) provides a defined starting material for route scouting and impurity profiling in early‑phase pharmaceutical development. Given that the compound is a single, well‑characterized regioisomer—as opposed to a mixture of acetylbenzimidazoles—impurity tracking is simplified, and the risk of regioisomeric contamination in the final API is reduced, a consideration of particular importance when the synthetic route appears in a regulatory filing.

Application
Selection Property
Validation Focus
Regiospecific pharmacophore synthesis
4‑Acetyl directing group for EAS
5‑/7‑position substitution outcome
Hinge‑binding co‑crystallization studies
Imidazole N–H hydrogen‑bond donor
Co‑crystal structure confirmation
Lead property optimization
Moderate lipophilicity (intermediate LogP)
Potency‑metabolic stability balance
Early‑phase synthetic intermediate development
Defined regioisomeric purity
Impurity profiling and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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